molecular formula C9H7BrF3NO3 B1411556 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene CAS No. 1713163-16-6

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B1411556
CAS No.: 1713163-16-6
M. Wt: 314.06 g/mol
InChI Key: GJWDHMVBTMNMJO-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,3,3-trifluoropropyloxyl)nitrobenzene is a chemical compound with the molecular formula C7H3BrF3NO3 . It is used as an intermediate in the production of organofluorine compounds .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)nitrobenzene consists of a benzene ring substituted with a bromo group, a nitro group, and a 3,3,3-trifluoropropyloxyl group . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

  • Synthesis and Reactivity:

    • 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide used for treating arrhythmia, is synthesized from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction. The study examined the effects of reaction temperature, solvent, time, and proportion (Zhai Guang-xin, 2006).
    • The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in a room-temperature ionic liquid was found to be a facile route for the formation of arylzinc compounds (S. Ernst, S. Norman, C. Hardacre, R. Compton, 2014).
  • Photochemical Studies:

    • The photoelectrochemical reduction of p-bromo-nitrobenzene in acetonitrile solution was studied using a platinum channel electrode, revealing insights into the reduction mechanisms and the formation of radical anions (R. Compton, R. Dryfe, 1994).
    • Nitrobenzene and its derivatives react efficiently with hydrobromic acid upon irradiation, typically yielding high yields of 2,4,6-tribromoanilines (Brian P. McIntyre, Brian D. Coleman, G. G. Wubbels, 2004).
  • Electron Transfer and Catalysis:

    • The electron-transfer chain reaction between 2-nitropropane anion and alpha-bromoketones derived from nitrobenzene was demonstrated, leading to the formation of alpha, beta-unsaturated ketones via a SRN1 mechanism (C. Curti, A. Gellis, P. Vanelle, 2007).
  • Polymer and Organic Electronics:

    • The addition of 1-Bromo-4-Nitrobenzene to polymer solar cells' active layer significantly improved the power conversion efficiency, demonstrating its role in enhancing electron transfer processes (G. Fu, Tiening Wang, J. Cai, et al., 2015).
  • Metabolism Studies:

    • The metabolism of halogenonitrobenzenes, including bromo- and iodo-nitrobenzenes, was studied in rabbits, providing insights into the formation of mercapturic acids and hydroxyldehalogenation processes (H. G. Bray, S. James, W. Thorpe, 1958).

Properties

IUPAC Name

2-bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3/c10-7-5-6(1-2-8(7)14(15)16)17-4-3-9(11,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWDHMVBTMNMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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